Cas no 225525-50-8 (2-N-Boc-amino-4-benzothiazole-6-carboxylic Acid)
2-N-Boc-amino-4-benzothiazole-6-carboxylic Acid Chemical and Physical Properties
Names and Identifiers
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- 2-N-Boc-aminobenzothiazole-6-carboxylic acid
- 2-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-benzothiazole-6-carboxylic acid
- 2-N-BOC-AMINO-4-BENZOTHIAZOLE-6-CARBOXYLIC ACID
- 2-N-BOC-AMINO-BENZOTHIAZOLE-6-CARBOXYLIC ACID
- 2-tert-Butoxycarbonylaminobenzothiazole-6-carboxylic acid
- 2-N-tertbutoxycarbonylamino-benzothiazole-6-carboxylic acid
- AC-6562
- 2-(tert-butoxycarbonylamino)benzo[d]thiazole-6-carboxylic acid
- CS-0171899
- EN300-1228762
- A4832
- 2-(tert-butoxycarbonyl-amino)benzo[d]thiazole-6-carboxylic acid
- 2-((tert-Butoxycarbonyl)amino)benzo[d]thiazole-6-carboxylicacid
- AS-38484
- 2-((tert-butoxycarbonyl)amino)benzo[d]thiazole-6-carboxylic acid
- DTXSID50373519
- AKOS015897396
- 225525-50-8
- FT-0600878
- 2-N-Boc-amino-4-benzothiazole-6-carboxylic acid, AldrichCPR
- SCHEMBL558047
- HMAATCOHUYHORT-UHFFFAOYSA-N
- 2-{[(tert-butoxy)carbonyl]amino}-1,3-benzothiazole-6-carboxylic acid
- 2-[(TERT-BUTOXYCARBONYL)AMINO]-1,3-BENZOTHIAZOLE-6-CARBOXYLIC ACID
- 2-[(2-methylpropan-2-yl)oxycarbonylamino]-1, 3-benzothiazole-6-carboxylic acid
- MFCD02179402
- 2-(tert-butoxycarbonyl)benzo[d]thiazole-6-carboxylic acid;2-N-BOC-AMINO-4-BENZOTHIAZOLE-6-CARBOXYLIC ACID
- 2-(Boc-amino)-benzo[d]thiazole-6-carboxylic Acid
- SY063487
- 2-(Boc-amino)benzo[d]thiazole-6-carboxylic Acid
- DB-012029
- 2-N-Boc-amino-4-benzothiazole-6-carboxylic Acid
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- MDL: MFCD02179402
- Inchi: 1S/C13H14N2O4S/c1-13(2,3)19-12(18)15-11-14-8-5-4-7(10(16)17)6-9(8)20-11/h4-6H,1-3H3,(H,16,17)(H,14,15,18)
- InChI Key: HMAATCOHUYHORT-UHFFFAOYSA-N
- SMILES: S1C(=NC2C=CC(C(=O)O)=CC1=2)NC(=O)OC(C)(C)C
Computed Properties
- Exact Mass: 294.06700
- Monoisotopic Mass: 294.067
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 20
- Rotatable Bond Count: 5
- Complexity: 396
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 117A^2
- XLogP3: 2.8
Experimental Properties
- Color/Form: White to Yellow Solid
- Density: 1.416
- Boiling Point: °Cat760mmHg
- Flash Point: °C
- Refractive Index: 1.667
- PSA: 116.76000
- LogP: 3.41450
2-N-Boc-amino-4-benzothiazole-6-carboxylic Acid Security Information
- Signal Word:Warning
- Hazard Statement: H302;H315;H320;H335
- Warning Statement: P261;P280;P301+P312;P302+P352;P305+P351+P338
- Storage Condition:Room temperature
2-N-Boc-amino-4-benzothiazole-6-carboxylic Acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 011541-1g |
2-N-Boc-Amino-benzothiazole-6-carboxylic acid |
225525-50-8 | 98% | 1g |
£149.00 | 2022-03-01 | |
| TRC | B630055-50mg |
2-N-Boc-amino-4-benzothiazole-6-carboxylic Acid |
225525-50-8 | 50mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B630055-100mg |
2-N-Boc-amino-4-benzothiazole-6-carboxylic Acid |
225525-50-8 | 100mg |
$ 65.00 | 2022-06-07 | ||
| TRC | B630055-500mg |
2-N-Boc-amino-4-benzothiazole-6-carboxylic Acid |
225525-50-8 | 500mg |
$ 210.00 | 2022-06-07 | ||
| Fluorochem | 011541-5g |
2-N-Boc-Amino-benzothiazole-6-carboxylic acid |
225525-50-8 | 98% | 5g |
£469.00 | 2022-03-01 | |
| Fluorochem | 011541-25g |
2-N-Boc-Amino-benzothiazole-6-carboxylic acid |
225525-50-8 | 98% | 25g |
£1640.00 | 2022-03-01 | |
| Chemenu | CM515134-1g |
2-((tert-Butoxycarbonyl)amino)benzo[d]thiazole-6-carboxylic acid |
225525-50-8 | 98% | 1g |
$92 | 2024-07-28 | |
| Chemenu | CM515134-5g |
2-((tert-Butoxycarbonyl)amino)benzo[d]thiazole-6-carboxylic acid |
225525-50-8 | 98% | 5g |
$334 | 2024-07-28 | |
| abcr | AB169337-250 mg |
2-N-Boc-amino-4-benzothiazole-6-carboxylic acid, 98%; . |
225525-50-8 | 98% | 250mg |
€108.70 | 2023-05-08 | |
| abcr | AB169337-1 g |
2-N-Boc-amino-4-benzothiazole-6-carboxylic acid, 98%; . |
225525-50-8 | 98% | 1g |
€181.70 | 2023-05-08 |
2-N-Boc-amino-4-benzothiazole-6-carboxylic Acid Suppliers
2-N-Boc-amino-4-benzothiazole-6-carboxylic Acid Related Literature
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Piotr Szcześniak,Sebastian Stecko RSC Adv., 2015,5, 30882-30888
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Masrudin Md Yusoff,Muggundha Raoov,Noorfatimah Yahaya,Noorashikin Md Salleh RSC Adv., 2017,7, 35832-35844
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L. Di Michele,D. Fiocco,F. Varrato,E. Eiser,G. Foffi Soft Matter, 2014,10, 3633-3648
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Rongyan Guo,Tao Li,Shuie Shi J. Mater. Chem. C, 2019,7, 5148-5154
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Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
Additional information on 2-N-Boc-amino-4-benzothiazole-6-carboxylic Acid
Introduction to 2-N-Boc-amino-4-benzothiazole-6-carboxylic Acid (CAS No. 225525-50-8)
2-N-Boc-amino-4-benzothiazole-6-carboxylic Acid, with the chemical identifier CAS No. 225525-50-8, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and medicinal chemistry. This compound belongs to the benzothiazole class, a heterocyclic aromatic ring system that has been extensively studied for its diverse biological activities. The presence of both an amino group and a Boc (tert-butoxycarbonyl) protecting group, along with a carboxylic acid moiety, makes this molecule a versatile intermediate in the synthesis of more complex pharmacophores.
The Boc-amino group at the 2-position of the benzothiazole core is particularly noteworthy, as it provides a stable and removable protecting group for the amino functionality. This feature is crucial in multi-step synthetic pathways, allowing chemists to introduce or remove the amino group at strategic points during drug development. The carboxylic acid at the 6-position offers another handle for further functionalization, enabling the attachment of various pharmacophoric elements or linking groups necessary for drug conjugation.
Benzothiazole derivatives are well-documented for their broad spectrum of biological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties. The structural motif of benzothiazole is frequently incorporated into drug candidates due to its ability to interact with biological targets such as enzymes and receptors. The specific substitution pattern in 2-N-Boc-amino-4-benzothiazole-6-carboxylic Acid enhances its potential as a building block for novel therapeutics.
Recent advancements in medicinal chemistry have highlighted the importance of heterocyclic compounds in drug discovery. Among these, benzothiazole derivatives have been extensively explored for their ability to modulate various biological pathways. For instance, studies have demonstrated that certain benzothiazole-based compounds exhibit inhibitory activity against kinases and other enzymes implicated in cancer progression. The introduction of functional groups such as amino and carboxylic acid moieties further expands the chemical space available for designing next-generation inhibitors.
The Boc-protection of the amino group in 2-N-Boc-amino-4-benzothiazole-6-carboxylic Acid is particularly valuable in synthetic chemistry, as it allows for controlled manipulation of the molecule during subsequent reactions. This protection strategy is commonly employed in peptide synthesis and other applications where selective deprotection is required. The stability of the Boc group under various reaction conditions makes it an ideal choice for maintaining functional integrity throughout multi-step syntheses.
Moreover, the carboxylic acid functionality at the 6-position provides a reactive site for further derivatization. This moiety can be used to form esters, amides, or other derivatives that may enhance solubility or bioavailability. Such modifications are critical in optimizing pharmacokinetic properties and improving drug-like characteristics of candidate compounds.
In recent years, there has been growing interest in developing small-molecule inhibitors targeting protein-protein interactions (PPIs), which play a pivotal role in various diseases, including cancer and inflammatory disorders. Benzothiazole derivatives have emerged as promising scaffolds for PPI modulators due to their ability to fit into hydrophobic pockets within protein targets. The structural flexibility offered by 2-N-Boc-amino-4-benzothiazole-6-carboxylic Acid allows for fine-tuning interactions with biological targets through rational molecular design.
The compound's potential as a precursor for more complex molecules has been underscored by several recent studies. For example, researchers have utilized analogs of this compound to develop novel kinase inhibitors with improved selectivity and potency. These studies highlight the importance of structural diversity in benzothiazole derivatives and their role in addressing unmet medical needs.
The synthesis of 2-N-Boc-amino-4-benzothiazole-6-carboxylic Acid typically involves multi-step organic transformations starting from commercially available precursors. Key steps include cyclization reactions to form the benzothiazole core, followed by selective functionalization at the 2-, 4-, and 6-positions. The introduction of the Boc group requires careful control of reaction conditions to ensure high yield and purity.
Quality control and analytical characterization are essential aspects of working with such specialized compounds. Techniques such as nuclear magnetic resonance (NMR) spectroscopy, high-performance liquid chromatography (HPLC), and mass spectrometry are routinely employed to confirm structural integrity and assess purity. These analytical methods provide critical data for ensuring that the final product meets stringent pharmaceutical standards.
The versatility of 2-N-Boc-amino-4-benzothiazole-6-carboxylic Acid as a synthetic intermediate has also been recognized in industrial settings where large-scale production is required. Its utility in generating libraries of compounds for high-throughput screening (HTS) underscores its importance in drug discovery pipelines. By serving as a scaffold for structure-based drug design, this compound contributes to accelerating the development of novel therapeutic agents.
In conclusion,2-N-Boc-amino-4-benzothiazole-6-carboxylic Acid (CAS No. 225525-50-8) represents a valuable tool in medicinal chemistry due to its unique structural features and synthetic utility. Its role as an intermediate in developing biologically active compounds continues to be explored through ongoing research efforts aimed at addressing critical therapeutic challenges.
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